ACID YELLOW 65
Description
Significance and Context of Synthetic Dyes in Chemical Research
Synthetic dyes are artificial colorants manufactured through chemical processes. wisdomlib.org They have become integral to numerous industries, including textiles, food, paper printing, cosmetics, and pharmaceuticals, due to their wide range of bright colors, cost-effectiveness, and superior color fastness compared to natural dyes. researchpublish.comtlr-journal.com The development of synthetic dyes, beginning with the accidental discovery of mauve in 1856, revolutionized the colorant industry and spurred significant advancements in organic chemistry. tlr-journal.combritannica.com Researchers have focused on developing dyes with improved properties such as lightfastness, wash fastness, and sublimation resistance. researchgate.net The versatility of synthetic dyes has also led to their application in advanced technologies like dye-sensitized solar cells, liquid crystal displays (LCDs), and fluorescent sensors. researchgate.net However, the extensive use of synthetic dyes has raised environmental and health concerns due to their often toxic and non-biodegradable nature, leading to research on their degradation and removal from wastewater. wisdomlib.orgresearchpublish.com
Overview of Acid Yellow 65's Position in Industrial and Environmental Chemistry
This compound, also known by its Colour Index name C.I. 14170, is a single azo class synthetic dye. worlddyevariety.com It is primarily used for dyeing and printing on wool, silk, polyamide fibers, and blended fabrics. worlddyevariety.comchemicalbook.com Its applications also extend to coloring leather and soap. worlddyevariety.comchemicalbook.com Industrially, it is valued for its light yellow to dark red powder form, which is soluble in water and ethanol. worlddyevariety.comchemicalbook.com
From an environmental chemistry perspective, the presence of acid dyes like this compound in industrial effluents is a significant concern. The complex aromatic structure of these dyes makes them resistant to degradation. researchpublish.com Research has been conducted on various methods to remove or degrade this compound from wastewater. One study investigated the electrochemical oxidation of this compound using a modified kaolin (B608303) catalyst, demonstrating a potential method for its degradation in industrial wastewater. peacta.org This highlights the ongoing efforts within environmental chemistry to develop effective remediation strategies for dye-contaminated water sources.
Current Research Trajectories and Identified Gaps in this compound Studies
Current research on this compound and similar acid dyes is largely focused on their environmental impact and the development of efficient degradation techniques. Studies have explored methods like electrochemical oxidation and photocatalytic degradation. For instance, research on the electrochemical oxidation of this compound has shown promising results in removing it from simulated wastewater. peacta.org
However, there appear to be gaps in the publicly available research concerning the detailed toxicological profile of this compound. While general concerns about the toxicity of synthetic dyes exist, specific, in-depth studies on the long-term health effects of this compound are not extensively documented in the provided search results. Furthermore, while degradation methods are being explored, research into the byproducts of these degradation processes and their potential toxicity is an area that warrants further investigation. Another potential research gap is the development of more sustainable and eco-friendly synthesis methods for this compound to minimize its environmental footprint from the outset.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 6408-90-8 |
| Molecular Formula | C25H19N4NaO8S2 |
| Molecular Weight | 590.56 g/mol |
| Appearance | Light yellow to dark red powder |
| Solubility | Soluble in water (yellow solution), ethanol; slightly soluble in acetone (B3395972) and toluene |
| Behavior in Strong Acid | Turns purple in strong sulfuric acid |
The data in this table is compiled from multiple sources. worlddyevariety.comchemicalbook.comtaiyo-fc.co.jp
Industrial Applications of this compound
| Industry | Application |
| Textiles | Dyeing and printing of wool, silk, polyamide fibers, and wool blends |
| Leather | Coloring |
| Cosmetics | Soap coloration |
This table summarizes the primary industrial uses of this compound. worlddyevariety.comchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6408-90-8 |
|---|---|
Molecular Formula |
C25H19N4NaO8S2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.Na/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
JJOZGUHSYVEZEB-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |
Other CAS No. |
6408-90-8 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Acid Yellow 65
Established Reaction Pathways for Acid Yellow 65 Production
The conventional synthesis of this compound follows a multi-step process that begins with specific precursor compounds and proceeds through several key chemical transformations.
Precursor Compounds and Reaction Intermediates in this compound Synthesis
The primary precursor for the synthesis of this compound is 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid. worlddyevariety.com This intermediate is first diazotized and then coupled with o-Cresol. worlddyevariety.com The resulting product undergoes a final esterification step with Benzenesulfonyl chloride to yield the final this compound dye. worlddyevariety.com
A general two-step synthesis for azo dyes involves the conversion of an aromatic amine to a diazonium salt, which then couples with an electron-rich aromatic compound. cuny.edu In the case of this compound, 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid serves as the aromatic amine that is diazotized.
| Precursor/Intermediate | Role in Synthesis |
| 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid | Initial aromatic amine for diazotization |
| o-Cresol | Coupling component |
| Benzenesulfonyl chloride | Esterifying agent for the phenolic hydroxyl group |
| Diazonium salt of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid | Reactive intermediate for azo coupling |
Core Chemical Transformations: Nitration, Reduction, Heterocyclization, and Acylation Steps
The synthesis of this compound is characterized by several fundamental chemical transformations:
Diazotization: The process begins with the diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid. worlddyevariety.com This reaction, typically carried out in an acidic medium at low temperatures with a source of nitrous acid (like sodium nitrite), converts the primary aromatic amine into a diazonium salt. cuny.eduelsevier.es
Azo Coupling: The resulting diazonium salt is then coupled with o-Cresol. worlddyevariety.com This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color. cuny.edu
Esterification (Acylation): The final step involves the esterification of the phenolic hydroxyl group of the coupled product with Benzenesulfonyl chloride. worlddyevariety.com This acylation reaction attaches the benzenesulfonyl group, completing the structure of this compound.
Advanced Synthetic Approaches and Process Optimization in this compound Chemistry
Research into the synthesis of azo dyes continues to explore methods for improving efficiency, yield, and purity, as well as developing novel catalytic systems.
Influence of Reaction Parameters on Synthesis Yield and Purity (e.g., pH, Temperature, Molar Ratios)
The efficiency of azo dye synthesis is highly dependent on the careful control of reaction parameters:
pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is typically performed in a strongly acidic environment. elsevier.es The coupling reaction's pH is also crucial, as it can influence the rate of reaction and the potential for side reactions. acs.org For some azo dye syntheses, the pH is adjusted to be weakly alkaline during coupling. google.com
Temperature: Low temperatures, often between 0-5°C, are essential during diazotization to prevent the decomposition of the unstable diazonium salt. cuny.eduelsevier.es The coupling reaction temperature can also affect the final product, with some syntheses carried out at temperatures between 30-35°C. elsevier.es
Molar Ratios: The stoichiometry of the reactants, including the amine, diazotizing agent, and coupling component, must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.
Exploration of Novel Catalytic Systems and Reaction Conditions for this compound
While the traditional synthesis of this compound does not heavily rely on catalysis, the broader field of organic synthesis has seen significant advancements in catalytic systems that could be applicable. The development of heterogeneous metal catalysts, for example, offers the potential for more efficient and reusable catalytic processes in various organic transformations. jst.go.jp For instance, palladium and copper complexes immobilized on polymers have shown high activity in coupling reactions. jst.go.jp Furthermore, the use of microwave-assisted synthesis has been explored to accelerate organic reactions, potentially reducing reaction times and improving yields in dye synthesis. scielo.org.mx
Structural Modification and Derivatization Strategies for this compound Analogs
The core structure of this compound can be modified to produce a range of analogs with different properties. Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds. portalabpg.org.br For example, introducing an ionizable moiety to a molecule can improve its sensitivity in mass spectrometry analysis. researchgate.net
Strategies for creating analogs of this compound could involve:
Varying the Coupling Component: Replacing o-Cresol with other substituted phenols or naphthols would lead to a family of related azo dyes with potentially different shades and fastness properties. The synthesis of various acid dyes has been demonstrated by coupling a diazotized pyrazolone (B3327878) derivative with different phenol (B47542) derivatives. elsevier.es
Modifying the Diazo Component: Altering the substituents on the initial 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid would also result in new dye structures.
Post-Synthetic Modification: The final dye molecule could be further functionalized to introduce new properties. For instance, the introduction of different functional groups could alter the dye's solubility or its affinity for different fibers.
These modifications allow for the fine-tuning of the dye's characteristics, such as its color, lightfastness, and affinity for specific substrates.
Synthesis of Metallized Acid Dye Complexes (e.g., Iron(II) and Copper(II) Complexes)
The synthesis of metallized acid dyes is a multi-step process designed to create stable, colored compounds with enhanced properties for various applications. A common pathway involves the synthesis of an azo dye ligand which is then complexed with a metal ion. While specific methods for this compound are proprietary, a general and illustrative procedure for creating related metallized pyrazolone-based acid dyes involves diazotization, coupling, and subsequent metallization. samipubco.comjchemlett.comscielo.org.mx
The process typically begins with a precursor such as 1-(p-sulphophenyl)-3-methyl-5-pyrazolone. samipubco.comjchemlett.com This starting material undergoes nitrosation, reduction to an amine, diazotization, and finally coupling with a phenol or pyridone derivative to form the acid dye ligand. jchemlett.comelsevier.es
The final step is metallization. The synthesized dye ligand is dissolved in an alkaline solution, and a salt of the desired metal, such as Ferrous Sulfate (FeSO₄·7H₂O) for Iron(II) complexes or Copper Sulfate (CuSO₄·5H₂O) for Copper(II) complexes, is added. samipubco.comscielo.org.mx The reaction mixture is heated, typically between 60-70°C, for several hours to ensure the completion of the complexation. samipubco.comelsevier.essamipubco.com The formation of the metallized dye can be monitored using techniques like Thin Layer Chromatography (TLC). scielo.org.mxsamipubco.com Upon completion, the metallized dye is precipitated by adding an acid like Hydrochloric Acid (HCl), filtered, dried, and purified. samipubco.comscielo.org.mx These tridentate dye ligands typically form complexes with Iron(II) and Copper(II) in a 1:1 or 1:2 metal-to-ligand stoichiometric ratio. jchemlett.comelsevier.es In these complexes, the metal ion is coordinated by atoms in the dye structure, such as oxygen and nitrogen atoms from the diazo linkage, with remaining coordination sites often occupied by water molecules. scielo.org.mxelsevier.es
Table 1: General Conditions for Synthesis of Metallized Acid Dye Complexes
| Step | Reagents & Conditions | Purpose | Source |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl, 0–5°C | Formation of a nitroso intermediate from a precursor like 1-(4-sulphophenyl)3-methyl-2-pyrazolin-5-one. | jchemlett.comelsevier.es |
| Reduction | Zinc, HCl, 100–105°C | Reduction of the nitroso/oxime group to an amino group. | jchemlett.comelsevier.es |
| Diazotization | NaNO₂, HCl, 0–5°C | Conversion of the primary aromatic amine to a diazonium salt. | researchgate.netosf.io |
| Coupling | Phenol or Pyridone derivative, Alkaline pH (8-9) | Formation of the azo dye ligand through electrophilic substitution. | samipubco.com |
| Metallization | FeSO₄·7H₂O or CuSO₄·5H₂O, 65–70°C, 4-5 hours | Formation of the stable metal-dye complex. | samipubco.comscielo.org.mxsamipubco.com |
| Precipitation | HCl | Isolation of the final metallized dye product. | samipubco.comscielo.org.mx |
Chemical Modification for Enhanced Functional Performance in this compound Derivatives
The functional performance of dyes like this compound can be enhanced through chemical modification. These modifications aim to improve properties such as solubility, lightfastness, wash fastness, and affinity for specific substrates. While specific modifications to this compound are not widely published, general principles of chemical modification are well-established in dye chemistry.
One common approach is the introduction of new functional groups onto the dye molecule or the substrate it is applied to. For instance, treating materials with basic compounds like ammonia (B1221849) can introduce nitrogen-containing functional groups, which can enhance the adsorption of negatively charged dyes. mdpi.com Conversely, acid treatment using agents like nitric acid or sulfuric acid can introduce oxygen-containing functionalities such as carboxylic, lactone, and phenolic hydroxyl groups. mdpi.com These modifications can alter the surface charge and hydrophilicity, thereby influencing the dye-substrate interaction. royalsocietypublishing.org
For the dye molecule itself, modifications could involve altering existing functional groups to improve performance. For example, the hydrolysis of ester groups to carboxylate ions can be achieved through treatment with sodium hydroxide (B78521). mdpi.com Such changes can improve the dye's solubility and binding characteristics. Crosslinking is another widely used modification method that can enhance the mechanical and aqueous strength of dye applications. researchgate.net By creating covalent bonds between polymer chains within a substrate, the dye's resistance to environmental factors can be significantly improved. For example, modifying cotton fabrics with cationic polymers can create positive charges on the fiber surface, which then act as sites for ionic bonding with anionic reactive dyes, improving dye exhaustion and fixation without the need for salt. acs.org These general strategies could be applied to create derivatives of this compound with superior functional properties for specific applications.
Comprehensive Characterization Techniques for Synthesized this compound
A suite of analytical techniques is essential for the structural confirmation and purity assessment of synthesized dyes like this compound and its derivatives. These methods provide detailed information on the molecular structure, functional groups, and composition of the compounds.
Spectroscopic techniques are fundamental tools for the characterization of dyes.
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the dye molecule and confirm its color properties. The unmetallized acid dye ligands exhibit a characteristic maximum absorption wavelength (λmax) in the visible region. elsevier.es Upon metallization, a shift in λmax is typically observed. This shift can be either a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength), depending on the metal and the ligand structure. jchemlett.comelsevier.es For example, the metallization of an orange pyrazolone-based dye (λmax 460 nm) with iron resulted in an olive-brown complex with a λmax of 490 nm, indicating a bathochromic shift. elsevier.es This change confirms the formation of the metal complex.
Table 2: Example UV-Visible Spectral Data for an Acid Dye and its Metal Complexes
| Compound | Color | λmax (nm) | Shift (nm) | Source |
|---|---|---|---|---|
| Unmetallized Dye (6a) | Orange | 460 | - | elsevier.es |
| Iron(II) Complex (7a) | Olive Brown | 490 | +30 (Bathochromic) | elsevier.es |
| Unmetallized Dye (6d) | Yellowish Orange | 520 | - | elsevier.es |
Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the dye molecule. The FTIR spectra of acid dyes and their metal complexes show characteristic absorption bands corresponding to various stretching and bending vibrations. jchemlett.comelsevier.es Key peaks include those for O-H (hydroxyl), C=O (carbonyl), N=N (azo), and S=O (sulfonic acid) groups. jchemlett.comosf.io The formation of a metal complex can be confirmed by the appearance of a new band at a lower frequency (e.g., around 771 cm⁻¹), which is attributed to the O-M (oxygen-metal) bond. jchemlett.com
Table 3: Characteristic FTIR Absorption Bands for Metallized Acid Dyes
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| 3634 | O–H stretching | Hydroxyl | jchemlett.com |
| 1712 | C=O stretching | Carbonyl | jchemlett.com |
| 1527 | N=N stretching | Azo | jchemlett.com |
| 1303 | S=O stretching | Sulfonic Acid | jchemlett.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and the connectivity of atoms. In ¹H NMR spectra of pyrazolone-based dyes, signals for aromatic protons and methyl groups can be clearly identified. elsevier.esosf.io For instance, a singlet signal around 2.20 ppm is characteristic of the methyl group on the pyrazolone ring. elsevier.esosf.io The ¹³C NMR spectrum provides data for the different carbon nuclei in the molecule. elsevier.esosf.io These NMR techniques are crucial for confirming the successful synthesis of the intended dye structure. scielo.org.mx
Chromatographic methods are essential for separating components in a mixture and assessing the purity of the synthesized dyes. When coupled with mass spectrometry, they provide powerful tools for identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and analysis of synthetic dyes. unl.ptmdpi.com HPLC systems, often equipped with a Diode Array Detector (DAD) or UV-Vis detector, can separate a dye from its precursors, byproducts, and degradation products. unl.pt The use of a single HPLC system compatible with mass spectrometry is advantageous for comprehensive analysis. unl.pt Comprehensive two-dimensional liquid chromatography (LC×LC) offers even greater separation power for complex dye mixtures, often using different separation mechanisms in each dimension, such as anion-exchange and reversed-phase. nih.govacs.org
Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is fundamental for the characterization of dyes. unl.pt Techniques like Electrospray Ionization (ESI) are used to generate ions from the dye molecules, which are then analyzed to determine their mass-to-charge ratio (m/z). researchgate.net This allows for the confirmation of the molecular weight of the synthesized compound. samipubco.com Tandem mass spectrometry (MS/MS) involves fragmenting the initial ion and analyzing the resulting fragments to gain detailed structural information. unl.ptmdpi.com This is invaluable for identifying unknown dyes or confirming the structure of newly synthesized ones. jwent.net
Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often for the analysis of more volatile precursors or for the characterization of dye degradation products. mdpi.comafjbs.com For non-volatile dyes, derivatization techniques may be required to make them suitable for GC-MS analysis. mdpi.com
Table 4: Analytical Techniques for Dye Characterization
| Technique | Application | Information Obtained | Source |
|---|---|---|---|
| HPLC-DAD | Separation and quantification | Purity, retention time, UV-Vis spectrum of components. | unl.pt |
| LC-MS/MS | Identification and structural analysis | Molecular weight, molecular formula, structural fragments. | mdpi.comresearchgate.netjwent.net |
| GC-MS | Analysis of volatile components/degradation products | Identification of smaller molecules formed during synthesis or degradation. | mdpi.comafjbs.com |
Applications of Acid Yellow 65 in Material Science and Diverse Industrial Sectors
Advanced Textile and Fiber Dyeing Applications of Acid Yellow 65
This compound is extensively used in the textile industry for dyeing a variety of natural and synthetic fibers. Its performance and dyeing mechanisms are tailored to the specific chemical nature of the fiber being treated.
Dyeing Mechanisms and Performance on Polyester (B1180765) and Other Synthetic Fibers
While acid dyes are not the primary choice for polyester due to its hydrophobic nature and compact structure, modifications to the dyeing process or the fiber itself can facilitate the use of dyes like this compound. researchgate.netgoogle.com Typically, polyester is dyed with disperse dyes, which are non-ionic and can penetrate the fiber at high temperatures. researchgate.netscirp.org However, processes have been developed to impart affinity for acid dyes to polyester materials. google.com This involves treating the polyester with organic nitrogen compounds to introduce sites that can interact with the anionic groups of the acid dye. google.com The dyeing of synthetic fibers like polyester involves the diffusion of the dye into the fiber, a process influenced by pH, temperature, and auxiliary agents. scirp.org
Application on Natural Fibers (Wool, Silk) and Polyamide-Based Blended Fabrics
This compound finds its primary application in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. worlddyevariety.comdyespigments.net The dyeing mechanism on these fibers is based on ionic bonding. Under acidic conditions, the amino groups in the protein and polyamide fibers become protonated, creating cationic sites. mdpi.com The anionic sulfonate groups of the this compound molecule are then attracted to these sites, forming strong salt linkages. mdpi.comyobaiindustries.in This interaction is a key factor in the dye's substantivity and fastness on these materials. britannica.com
The dye is typically applied in a dye bath with an acidic pH, which can be achieved using acids like acetic acid or formic acid. dyespigments.netatamanchemicals.com It is suitable for dyeing loose stock, yarns, and fabrics, and can also be used for direct printing on wool and silk. worlddyevariety.comdyespigments.net For polyamide and wool blended fabrics, this compound is also a viable option, offering good color yield. worlddyevariety.comtextile-dyes.co.uk
Evaluation of Dyeing Performance Parameters and Dye-Substrate Interactions (e.g., Exhaustion, Fixation)
The effectiveness of the dyeing process is evaluated by parameters such as exhaustion and fixation. Exhaustion refers to the percentage of dye that moves from the dye bath onto the fiber, while fixation is the portion of the exhausted dye that becomes permanently attached to the fiber. sia-toolbox.net For acid dyes on nylon, exhaustion rates can be between 80% and 99%, with fixation rates ranging from 80% to 95%. sia-toolbox.net
| Parameter | Description | Typical Range for Acid Dyes on Polyamide/Wool |
| Exhaustion | The percentage of dye that is transferred from the dye bath to the fiber. sia-toolbox.net | 80-99% sia-toolbox.net |
| Fixation | The percentage of the exhausted dye that is permanently bound to the fiber. sia-toolbox.net | 80-95% sia-toolbox.net |
| Dyeing Temperature | The temperature at which the dyeing process is carried out. | 60-85°C santelindustries.comresearchgate.net |
| Dye Bath pH | The acidity or alkalinity of the dye bath. | Acidic (e.g., using acetic or formic acid) dyespigments.netatamanchemicals.com |
Non-Textile Industrial Applications of this compound Beyond Traditional Dyeing
The utility of this compound extends beyond textiles into other industrial sectors where permanent and vibrant yellow coloration is required.
Utilization in Leather and Pigmentary Formulations
This compound is used for dyeing leather. worlddyevariety.comdyespigments.net Acid dyes are particularly suitable for leather because their molecular structure allows for good penetration into the material. yobaiindustries.in The dyeing process for leather also relies on acidic conditions to facilitate the ionic bonding between the dye and the protein fibers (collagen) in the leather. yobaiindustries.inelsevier.es This results in good fastness properties. elsevier.es
In its pigment form, often referred to as Pigment Yellow 65, the compound is used in various formulations. zeyachem.netatamanchemicals.com Pigments are different from dyes in that they are insoluble particles that are dispersed in a medium rather than being dissolved.
Integration into Paints, Inks, and Plastic Matrices
As Pigment Yellow 65, this compound is widely used in the manufacturing of paints, inks, and for coloring plastics. zeyachem.netatamanchemicals.comsypigment.com It is valued for its bright, reddish-yellow shade, good lightfastness, and resistance to chemicals. zeyachem.netprecisechem.comhermetachem.com
Paints and Coatings: It is recommended for use in industrial coatings, architectural paints, and water-based decorative paints. zeyachem.netatamanchemicals.comprecisechem.com It is also a cost-effective option for water-based traffic marking paints due to its good lightfastness and resistance to water, acid, and alkali. ulprospector.com
Inks: While its lower color strength compared to some other yellow pigments can be a limitation, it is used in the coloring of certain types of inks, particularly water-based inks. atamanchemicals.comsypigment.com
Plastics: The pigment can be incorporated into plastic matrices to provide coloration. ethernet.edu.etkompozit.org.tr However, its heat stability can be a limiting factor in some high-temperature plastic processing applications.
The performance of Pigment Yellow 65 in these applications depends on its physical properties, such as particle size and specific surface area, which can influence its hiding power and dispersibility. honorpigment.com
| Application | Form | Key Properties |
| Leather Dyeing | Acid Dye worlddyevariety.com | Good penetration, ionic bonding with collagen. yobaiindustries.in |
| Paints & Coatings | Pigment zeyachem.net | Good lightfastness, weather resistance, chemical stability. zeyachem.netatamanchemicals.com |
| Inks | Pigment atamanchemicals.com | Good dispersion, suitable for water-based inks. zeyachem.netatamanchemicals.com |
| Plastics | Pigment sypigment.com | Provides coloration to plastic matrices. ethernet.edu.etkompozit.org.tr |
Investigation of Emerging Applications in Organic Electronic Devices
The field of organic electronics is predicated on the use of carbon-based materials as the active components in electronic and optoelectronic devices, offering potential advantages like low-cost manufacturing and mechanical flexibility. sigmaaldrich.commdpi.com Researchers are actively exploring a wide array of organic compounds, including dyes and pigments, for their potential as organic semiconductors (OSCs). mdpi.comacs.org These materials are of interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique electronic and optical properties, which arise from their molecular structure. mdpi.comresearchgate.net
Organic pigments, including those from the azo class, have been identified as potential candidates for these applications. acs.orgnih.gov The performance of these materials is linked to their ability to absorb or emit light and transport electrical charge. researchgate.net For instance, studies on natural dyes like curcumin (B1669340) and indigo (B80030) have been conducted to characterize their electronic bandgaps and potential for use in organic solar cells. rsc.org Similarly, certain hydrogen-bonded pigments like quinacridone (B94251) have shown promise for applications in photodetection. acs.org
This compound, a monoazo pigment, possesses properties that place it within the broad category of materials of interest for organic electronics. A key characteristic of some related pigments is solid-state fluorescence, a phenomenon crucial for optoelectronic applications. While extensive research specifically detailing the integration of this compound into functional organic electronic devices is not yet widely published, its defined chemical structure and class as an organic dye make it a potential candidate for future investigation in this emerging field. The exploration of such commercial pigments could offer a pathway to developing new, cost-effective materials for next-generation electronics. acs.org
Analytical and Traceability Applications of this compound in Chemical Research
Beyond its primary function as a colorant, the distinct properties of this compound lend themselves to potential roles in chemical analysis and process monitoring.
Role as a Standard Pigment in Colorimetric Analysis
Colorimetric analysis is a widely used technique to quantify the color of a substance by measuring its absorbance of specific wavelengths of light. researchgate.netresearchgate.net In industrial settings, particularly in the manufacturing of paints, inks, and textiles, maintaining color consistency is critical. This is often achieved by comparing production batches to a reference standard using a colorimeter, which quantifies color in a defined color space like CIE Lab*. researchgate.netimeko.org
For a substance to serve as a reliable color standard, it must have a consistent, reproducible composition and color. nih.gov While some organic pigments are sold specifically as certified analytical standards, commercial pigments like this compound can function as an effective de facto or working standard in quality control processes. With its defined chemical formula, C₂₅H₁₉N₄NaO₈S₂, this compound provides a stable benchmark. taiyo-fc.co.jp Manufacturers can use a master batch of the pigment as a standard against which all subsequent batches are measured to ensure they fall within acceptable color tolerances. This application is crucial for ensuring product uniformity in industries where color is a key attribute.
| Research Finding / Property | Relevance to Application as a Standard |
| Defined Chemical Structure | Ensures consistency and reproducibility of the pigment's properties. taiyo-fc.co.jp |
| Use in Colorimetric Analysis | The color of yellow pigments is routinely quantified using the CIE Lab* system, allowing for precise comparison to a standard. researchgate.netimeko.org |
| Industrial Quality Control | Pigments are used as references to ensure batch-to-batch color consistency in paints, inks, and plastics. imeko.org |
Application as a Tracer in Mechanistic Chemical Reactions
A chemical tracer is a substance added in small quantities to a system to monitor the flow of materials or to elucidate the pathway of a chemical reaction. uis.no In mechanistic studies, tracers, which are often isotopically labeled, allow chemists to follow the transformation of specific atoms or functional groups through a complex reaction sequence. copernicus.org
In other fields, such as hydrology and the oil industry, brightly colored and fluorescent dyes are frequently used as tracers to track the movement of water and other fluids through large, complex systems. epa.govcoloradogeologicalsurvey.org Dyes are chosen for this purpose because their intense color allows for easy detection at very low concentrations. google.com For example, a variety of acid dyes have been identified as suitable tracers for monitoring fluids in oil and gas production. google.com
However, the application of a dye as a tracer in a mechanistic chemical study is distinct from its use as a bulk flow tracer. For mechanistic work, the tracer must not only be detectable but ideally should not interfere with the reaction kinetics or pathways. While this compound possesses a strong chromophore (the part of the molecule responsible for color), its application specifically for the purpose of investigating detailed chemical reaction mechanisms is not a documented use in the available scientific literature. Its primary role remains that of a colorant.
Environmental Distribution and Ecological Impact of Acid Yellow 65
Environmental Persistence and Transport Mechanisms of Acid Yellow 65
The persistence and movement of this compound in the environment are largely dictated by its chemical properties and interactions with different environmental compartments. itrcweb.org Azo acid dyes, including this compound, are recognized for their high environmental persistence. epa.gov
Upon release into aquatic environments, the fate of this compound is influenced by several factors. As a class of compounds, Azo Acid Dyes are generally soluble in water, with solubilities often exceeding 1 g/L. canada.ca This high solubility suggests that when released into water, these dyes are likely to remain within the water column for extended periods. canada.ca
The transport of pollutants within the water column is influenced by physical processes such as currents and stratification. researchgate.net For instance, in stratified water bodies, the presence of a halocline (a sharp salinity gradient) can act as a barrier, affecting the vertical distribution of substances. gov.bc.ca While specific studies on this compound's water column dynamics are limited, the general behavior of soluble dyes indicates a potential for widespread distribution from the point of discharge.
Available data, both experimental and modeled, indicate that Azo Acid Dyes are likely to persist in water. canada.ca However, under anaerobic conditions, such as those found in anoxic sediment layers, there is potential for the azo bond to be cleaved, leading to the formation of aromatic amines. canada.ca
While Azo Acid Dyes are hydrophilic, they are expected to eventually partition to suspended solids, sediments, or soil particles. canada.ca This process, known as sorption, is driven by electrostatic interactions between the dye molecules and the solid media. canada.camdpi.com The extent of sorption is influenced by various factors, including the pH, ionic strength, temperature, and organic matter content of the sediment or soil. mdpi.comcopernicus.org
The solid/liquid partition coefficient (Kd) is a key parameter used to quantify the extent of a substance's partitioning between solid and liquid phases. skb.com Generally, finer particles like silt, clay, and organic matter exhibit a greater capacity for sorption due to their larger surface area-to-volume ratio. mdpi.com For some organic compounds, a strong correlation exists between the organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow), which can be used to predict sorption behavior. researchgate.net
The pH of the surrounding medium plays a crucial role in the sorption of acid dyes. iwaponline.com For instance, the removal efficiency of Acid Yellow 17, another acid dye, was found to be highest at a low pH, where the adsorbent surface was highly protonated, facilitating electrostatic interaction with the anionic dye. iwaponline.com This suggests that the mobility and distribution of this compound in soil and sediment are significantly dependent on local environmental conditions.
Table 1: Factors Influencing Sorption of Dyes in the Environment
| Factor | Influence on Sorption | Reference |
|---|---|---|
| pH | Affects the surface charge of sorbents and the ionization of the dye, influencing electrostatic interactions. | mdpi.comiwaponline.com |
| Ionic Strength | Can impact the electrical double layer at the sorbent surface, affecting sorption. | mdpi.com |
| Temperature | Can influence the kinetics and thermodynamics of the sorption process. | mdpi.com |
| Organic Matter | High organic carbon content generally enhances sorption capacity. | mdpi.comresearchgate.net |
| Particle Size | Finer particles like clay and silt have a larger surface area, leading to greater sorption. | mdpi.com |
Fate and Distribution in Aqueous Environments: Water Column Dynamics
Ecotoxicological Implications of Acid Dyes, Including this compound, in Aquatic Ecosystems
The release of acid dyes into aquatic environments can have several ecotoxicological consequences, affecting various trophic levels from primary producers to higher organisms. researchgate.net
The presence of dyes in water bodies can significantly impact photosynthetic activity. By increasing the turbidity of the water, dyes reduce light penetration, which is essential for photosynthesis by aquatic plants and algae. gov.bc.cascbt.com This shading effect can inhibit the growth and productivity of these primary producers, which form the base of the aquatic food web. scbt.comresearchgate.net The inhibition of photosynthesis can be as high as 50% due to this light-limiting effect. scbt.com
Furthermore, the degradation of dyes and other organic pollutants in water consumes dissolved oxygen (DO), a critical component for the survival of most aquatic organisms. iccontrols.comwateractionvolunteers.org The high organic load from dye-containing effluents can lead to the depletion of DO, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions. rbciamb.com.br This reduction in DO can cause significant stress and even mortality in fish and other aquatic life. fisheriesjournal.com The combination of reduced photosynthesis (which produces oxygen) and increased oxygen consumption during decomposition can severely alter the oxygen budget of a water body. gov.bc.ca
Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes all routes of exposure, including food. europa.euecetoc.org The potential for a chemical to bioconcentrate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Kow). agr.hrsfu.ca
For Azo Acid Dyes, their hydrophilic nature generally suggests a low potential for bioconcentration in aquatic organisms. nih.gov However, the assessment is not always straightforward. While the parent dye molecule may have low bioaccumulation potential, its degradation products, such as aromatic amines, could have different properties and toxicological profiles. canada.ca
Studies on specific acid dyes have shown varying results. For example, research on tartrazine (B75150) (Acid Yellow 23) indicated toxic effects on the fish species Danio rerio at certain concentrations. rbciamb.com.brrbciamb.com.br It is important to note that even if a substance itself doesn't bioaccumulate to a large extent, it can still exert toxic effects. ecetoc.org The U.S. Environmental Protection Agency (EPA) has noted that Pigment Yellow 65 (a related but different compound) exhibits high environmental persistence and has flagged it for aquatic toxicity. epa.gov
Table 2: Key Ecotoxicological Concepts
| Term | Definition | Reference |
|---|---|---|
| Bioconcentration | The accumulation of a substance from water into an organism. | europa.eusfu.ca |
| Bioaccumulation | The accumulation of a substance from all environmental sources, including water and food. | europa.euecetoc.org |
| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. | ecetoc.org |
| Photosynthesis | The process used by plants and other organisms to convert light energy into chemical energy, producing oxygen as a byproduct. | wateractionvolunteers.org |
| Dissolved Oxygen (DO) | The amount of oxygen present in water, essential for the respiration of most aquatic organisms. | iccontrols.comwateractionvolunteers.org |
Advanced Strategies for Acid Yellow 65 Remediation and Effluent Treatment
Adsorption-Based Removal Methodologies for Acid Yellow 65
Adsorption is a widely used technique for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. iwaponline.comnih.gov This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
Engineered activated carbons are highly effective adsorbents for dye removal because of their large surface area and porous structure. rsc.org Different forms of activated carbon, including granular, biochar, and chemically modified versions, have been investigated for the removal of acidic dyes.
Granular Activated Carbon (GAC): Studies have demonstrated the potential of GAC to adsorb acid yellow dyes from aqueous solutions. scirp.orgscirp.org The effectiveness of GAC is influenced by factors such as the initial dye concentration and the pH of the solution. scirp.orgscirp.org For instance, one study found that a specific type of GAC (C1) showed high adsorption of Acid Yellow RR, exceeding 70%. scirp.org
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is considered a cost-effective and environmentally friendly adsorbent. iwaponline.comnih.gov For example, activated bone char, derived from animal bones, has shown a high potential for removing Acid Yellow 17, achieving a maximum removal efficiency of 91.43% under optimal conditions. iwaponline.com The activation process, often involving agents like phosphoric acid, enhances the material's adsorptive properties. iwaponline.comjmaterenvironsci.com
Chemically Modified Carbons: The surface of activated carbon can be chemically modified to enhance its adsorption capacity for specific pollutants. Thermal air oxidation, for example, can introduce oxygenated functional groups on the surface of activated carbon, significantly increasing its ability to adsorb dyes like methylene (B1212753) blue. rsc.org
Inorganic sorbents offer an alternative to carbon-based materials for dye adsorption.
Sepiolite (B1149698): Natural sepiolite has been studied for the removal of acid dyes. Its adsorption capacity can be enhanced through chemical modification. The removal of Acid Yellow 99 by natural and modified sepiolite was found to follow a pseudo-second-order kinetic model, with a maximum adsorption capacity calculated to be 3.43 × 10−3 mol g−1 at 25°C. inderscience.com
Organobentonite/Alginate Hydrogel Composites: Composite materials, such as organobentonite encapsulated in an alginate matrix, have been developed for the removal of anionic dyes like Acid Yellow 23. researchgate.netx-mol.net These hydrogel beads have shown effectiveness in fixed-bed column systems. researchgate.netmdpi.com The incorporation of organoclay into the alginate hydrogel enhances the adsorption capacity for pollutants. researchgate.netpreprints.orgnih.gov
To understand the mechanism of adsorption, experimental data are often analyzed using various isotherm and kinetic models. iwaponline.comrsc.org
Isotherm Models: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. iwaponline.comscirp.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. iwaponline.comscirp.orgresearchgate.net Studies on Acid Yellow dyes have shown that the adsorption data can fit well with the Langmuir isotherm, indicating a homogeneous adsorption process. iwaponline.comrsc.org
Kinetic Models: Pseudo-first-order, pseudo-second-order, and intraparticle diffusion models are used to analyze the kinetics of adsorption. rsc.orgresearchgate.net The pseudo-second-order model has been frequently found to best describe the adsorption of acid dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption. iwaponline.cominderscience.comrsc.orgmdpi.com The intraparticle diffusion model helps to identify the diffusion mechanism, where a linear plot of uptake versus the square root of time suggests that intraparticle diffusion is involved in the adsorption process. inderscience.comunesp.brijcce.ac.ir
Table 1: Adsorption Model Parameters for Acid Dyes
| Adsorbent | Dye | Isotherm Model | Kinetic Model | Reference |
|---|---|---|---|---|
| Activated Bone Char | Acid Yellow 17 | Langmuir (R²=0.9245) | Pseudo-Second-Order (R²=0.9967) | iwaponline.com |
| DEDMA-sepiolite | Acid Yellow 99 | Langmuir, Freundlich | Pseudo-Second-Order | inderscience.com |
| CF-HBPN-II | Isolan Black 2S-LD | Langmuir | Pseudo-Second-Order | rsc.org |
| Granular Activated Carbon (C1) | Acid Yellow RR | Freundlich (K_F=2.21, n=2.07) | - | researchgate.net |
| Granular Activated Carbon (C2) | Acid Yellow RR | Freundlich (K_F=2.099, n=2.765 at pH 3.55) | - | researchgate.net |
The efficiency of the adsorption process is significantly affected by various environmental factors.
pH: The pH of the solution is a critical parameter influencing the surface charge of the adsorbent and the ionization of the dye molecule. iwaponline.comhilarispublisher.com For anionic dyes like this compound, a lower pH is generally more favorable for adsorption. iwaponline.comscirp.org At acidic pH, the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction with the anionic dye molecules. iwaponline.comscirp.org For example, the removal of Acid Yellow 17 on activated bone char was highest at pH 2. iwaponline.com Similarly, the adsorption of Acid Yellow RR on granular activated carbon was significantly higher in acidic conditions compared to alkaline conditions. scirp.orgscirp.org
Initial Concentration: The initial dye concentration affects the adsorption capacity. iwaponline.comscirp.org Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial concentration until the saturation of available active sites. scirp.org However, the percentage of dye removal may decrease as the initial concentration increases. scirp.orgresearchgate.net
Temperature: Temperature can influence the adsorption process in various ways. An increase in temperature can enhance the mobility of dye molecules and the rate of intraparticle diffusion, leading to higher adsorption capacity. rsc.orgredalyc.org However, for some systems, adsorption is an exothermic process, and an increase in temperature can lead to a decrease in adsorption capacity. nih.gov For instance, the adsorption of an acid dye on modified collagen fibers increased with temperature up to 50°C and then declined. rsc.org
Ionic Strength: The presence of salts in the wastewater can affect the adsorption process. An increase in ionic strength can either enhance or decrease the adsorption of dyes depending on the specific adsorbent and dye. In some cases, increasing ionic strength has been shown to increase the adsorbed amount of acid yellow dyes. researchgate.net
The economic viability of an adsorption process is greatly enhanced if the adsorbent can be regenerated and reused for multiple cycles. nih.govmdpi.com
Regeneration Methods: Common regeneration techniques include chemical treatment, thermal methods, and advanced oxidation processes. nih.govmdpi.com Chemical regeneration often involves using acids, bases, or organic solvents to desorb the dye from the adsorbent. mdpi.com For example, a 0.5 M NaOH solution was used to regenerate an organobentonite/alginate hydrogel bed. researchgate.net For spent activated carbon, eluents like HCl have been used for regeneration. iwaponline.com
Reusability: Studies have shown that many adsorbents can be reused for several cycles with only a slight decrease in their adsorption efficiency. rsc.orgmdpi.com For example, a modified activated carbon could be reused at least three times for the adsorption of methylene blue. rsc.org The ability to be regenerated and reused makes the adsorption process more cost-effective and sustainable. mdpi.comajchem-a.com
Influence of Environmental Variables on Adsorption Efficiency (pH, Initial Concentration, Temperature, Ionic Strength)
Oxidative Degradation Processes for this compound Decontamination
Oxidative degradation processes, particularly Advanced Oxidation Processes (AOPs), are powerful methods for the complete destruction of organic pollutants like this compound. mdpi.comresearchgate.net These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.comresearchgate.net
AOPs encompass various technologies, including:
Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.comresearchgate.net The process can be enhanced by UV light (photo-Fenton).
UV/H₂O₂: This process utilizes UV radiation to cleave hydrogen peroxide molecules, generating hydroxyl radicals. mdpi.comresearchgate.netresearchgate.net
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. nih.gov
Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netcore.ac.uk
Studies have shown that AOPs can effectively degrade azo dyes like Acid Yellow 17. researchgate.net For example, a combination of H₂O₂, zero-valent iron (ZVI), and persulfate (PS) achieved nearly 100% removal of an acid dye, with about 65% mineralization. researchgate.net The effectiveness of these processes depends on factors like pH, oxidant concentration, and reaction time. researchgate.netcore.ac.uk AOPs can also be used in conjunction with adsorption for the regeneration of spent adsorbents. nih.gov
Photocatalytic Degradation Technologies
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon irradiation with light of a suitable wavelength. These ROS, particularly hydroxyl radicals (•OH), are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including this compound. acs.org
A variety of semiconductor materials have been investigated for the photocatalytic degradation of dyes. Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. sciopen.comscielo.org.ar Zinc oxide (ZnO) has also been recognized as a suitable alternative to TiO₂, exhibiting similar photodegradation mechanisms. sciopen.comscielo.org.arscispace.com
The photocatalytic process is initiated when the semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺). acs.org These charge carriers can then react with water and oxygen to produce reactive species like hydroxyl radicals and superoxide (B77818) radicals, which subsequently attack the dye molecules. acs.org
To enhance the photocatalytic efficiency, particularly under visible light, modifications such as doping with metal or non-metal elements have been explored. For instance, doping TiO₂ with vanadium (V-doped TiO₂) can alter its electronic properties and improve its performance. Similarly, the use of composite materials, such as those combining TiO₂ with copper oxide (CuO) and hydroxyapatite (B223615) (HA), has shown synergistic effects of adsorption and photocatalysis in dye degradation. researchgate.net Silver phosphate (B84403) (Ag₃PO₄) has also been investigated as a visible-light-driven photocatalyst for the degradation of organic dyes.
Here is a table summarizing the application of various semiconductor photocatalysts for dye degradation:
| Photocatalyst | Target Dye(s) | Light Source | Key Findings |
| TiO₂ | Reactive Yellow, Methylene Blue, Acid Orange 7, Acid Red 14 | UV, Sunlight | High degradation efficiency, influenced by operational parameters. sciopen.comresearchgate.net |
| ZnO | Methyl Orange, Acid Yellow 36 | UV | Effective alternative to TiO₂, with degradation efficiency dependent on pH and catalyst loading. acs.orgscispace.comjmaterenvironsci.com |
| V-doped TiO₂ | Not specific to this compound in provided context | Not specified | Doping can enhance photocatalytic activity. |
| Ag₃PO₄ | Not specific to this compound in provided context | Visible Light | Effective for degradation of organic dyes under visible light. |
| TiO₂-W | Textile Effluent | UV | 71.5% degradation efficiency under optimal conditions. jmaterenvironsci.com |
| ZnO-Al | Textile Effluent | UV | 77% degradation efficiency under optimal conditions. scispace.com |
| TiO₂-CuO-HA | Acid Yellow 36 | Not specified | Synergistic effect of adsorption and photocatalysis. researchgate.net |
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters:
Catalyst Loading: The concentration of the photocatalyst plays a crucial role. An increase in catalyst loading generally increases the number of active sites available for dye adsorption and photocatalysis, leading to a higher degradation rate. jmaterenvironsci.com However, beyond an optimal concentration, the turbidity of the solution increases, which can scatter the light and reduce its penetration, thereby decreasing the degradation efficiency. scielo.org.arjmaterenvironsci.com For example, in the degradation of a textile effluent using a TiO₂-W photocatalyst, the best degradation was observed at a catalyst dose of 2.0 g/L. jmaterenvironsci.com
pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule, which in turn influences the adsorption of the dye onto the catalyst surface. acs.org For many azo dyes, acidic conditions are favorable for degradation. For instance, the highest decolorization rates for Reactive Yellow dye using TiO₂/UV were observed at a pH range between 3 and 7. researchgate.net
The following table details the impact of operational parameters on photocatalytic degradation:
| Parameter | Effect on Degradation Efficiency | Optimal Conditions/Observations |
| Catalyst Loading | Increases to an optimum, then decreases | Optimal loading for TiO₂-W was 2.0 g/L for textile effluent. jmaterenvironsci.com |
| pH | Affects surface charge and dye adsorption | Highest decolorization of Reactive Yellow with TiO₂ at pH 3-7. researchgate.net |
| Oxidant (H₂O₂) Concentration | Increases to an optimum, then decreases | High levels can scavenge hydroxyl radicals. researchgate.net |
| Initial Dye Concentration | Higher concentration generally leads to lower degradation rate | Increased dye molecules compete for a limited number of active sites. researchgate.netresearchgate.net |
| Light Intensity | Higher intensity generally increases degradation rate | Increased photon flux leads to more electron-hole pair generation. |
The photocatalytic degradation of organic dyes often follows pseudo-first-order kinetics. researchgate.netacs.org The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of reactions occurring at a solid-liquid interface. scispace.comjmaterenvironsci.com
The primary degradation mechanism involves the generation of highly reactive hydroxyl radicals (•OH). acs.org When the semiconductor photocatalyst is irradiated, electrons are excited to the conduction band, leaving holes in the valence band. acs.org These holes can react with water or hydroxide (B78521) ions to form •OH radicals. acs.org The electrons in the conduction band can react with dissolved oxygen to form superoxide radicals (O₂⁻•), which can further lead to the formation of more •OH radicals. acs.org These powerful radicals then attack the chromophoric groups of the dye molecule, leading to its decolorization and eventual mineralization. acs.org One-electron oxidation pathways are also involved in the degradation process. scirp.org
Influence of Operational Parameters on Degradation Efficiency (Catalyst Loading, pH, Oxidant Concentration)
Electrochemical Oxidation (Electrocoagulation)
Electrochemical oxidation, particularly electrocoagulation (EC), is another effective method for treating wastewater containing dyes like this compound. unesp.br In this process, a sacrificial anode (typically iron or aluminum) generates coagulant species in situ through electrolytic dissolution. unesp.brscirp.org These metal ions then form metal hydroxides that can remove pollutants through coagulation and flocculation. researchgate.netbioline.org.br
The choice of electrode material is a critical factor in the efficiency of the electrocoagulation process. Iron (Fe) and aluminum (Al) are the most commonly used materials for sacrificial anodes due to their low cost, availability, and effectiveness. scirp.orgmdpi.com
Iron Electrodes: When iron electrodes are used, Fe²⁺ ions are generated at the anode. These can be oxidized to Fe³⁺, which then form various iron hydroxide species depending on the pH. Fe(OH)₃ is a key coagulant that removes dye molecules through adsorption and precipitation. researchgate.net
Aluminum Electrodes: With aluminum electrodes, Al³⁺ ions are produced at the anode. scielo.org.mx These ions hydrolyze to form aluminum hydroxides, which are excellent coagulants for removing dyes. scirp.org In some studies, aluminum electrodes have shown superior performance compared to iron electrodes for color and COD removal. scirp.org
The configuration of the electrodes, such as the interelectrode distance, also impacts the process efficiency.
The performance of the electrocoagulation process is highly dependent on several key electrolysis parameters:
Current Density: This is a crucial parameter that determines the rate of coagulant generation and bubble production. researchgate.net An increase in current density generally enhances the removal efficiency up to an optimal point. researchgate.netbioline.org.br For instance, in the treatment of Acid Yellow 36, increasing the current density to 127.8 A/m² improved color removal. researchgate.netbioline.org.br However, higher current densities also lead to higher energy consumption. mdpi.com
Treatment Time: The duration of electrolysis directly affects the amount of coagulant produced and the contact time between the pollutants and the coagulant flocs. Longer treatment times generally result in higher removal efficiencies until a point of saturation is reached. researchgate.net For Acid Yellow 36, an optimum electrolysis time of 6 minutes was reported under specific conditions. researchgate.netbioline.org.br
Interelectrode Distance: The distance between the electrodes influences the electrical resistance and mass transfer within the electrochemical cell. A smaller interelectrode distance can reduce energy consumption, but if it is too small, it can hinder the circulation of the electrolyte. eeer.org An optimal distance needs to be determined for each specific system. For the removal of Reactive Yellow 14, an interelectrode distance of 1 cm was found to be optimal.
The following table summarizes the influence of electrolysis parameters on electrocoagulation:
| Parameter | Effect on Removal Efficiency | Optimal Conditions/Observations |
| Current Density | Increases removal efficiency up to an optimum | For Acid Yellow 36, optimum was 127.8 A/m². researchgate.netbioline.org.br |
| Treatment Time | Increases removal efficiency up to a plateau | For Acid Yellow 36, optimum was 6 minutes. researchgate.netbioline.org.br |
| Interelectrode Distance | Affects energy consumption and mass transfer | Optimal distance for Reactive Yellow 14 was 1 cm. |
| pH | Influences the formation and nature of metal hydroxides | Optimum pH for Acid Yellow 36 removal was 8. researchgate.netbioline.org.br |
| Initial Dye Concentration | Higher concentration can decrease removal efficiency at constant conditions | The amount of generated flocs may be insufficient for a higher number of dye molecules. researchgate.netbioline.org.br |
Mechanisms of Pollutant Removal in Electrocoagulation (Floc Formation, Adsorption onto Flocs, Precipitation)
Electrocoagulation (EC) is an electrochemical process that removes pollutants from wastewater by generating coagulants in-situ through the electro-dissolution of sacrificial anodes, typically made of iron (Fe) or aluminum (Al). unesp.br The removal of dyes like this compound involves a synergistic combination of several mechanisms, primarily floc formation, adsorption onto these flocs, and precipitation. tandfonline.com
Floc Formation: The process begins with the application of a direct current to the electrodes. At the anode, the metal is oxidized and dissolves into the solution, forming metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺). Simultaneously, at the cathode, water is reduced, producing hydrogen gas and hydroxide ions (OH⁻). unesp.brljmu.ac.uk These electrochemically generated metal ions and hydroxide ions react to form various monomeric and polymeric metal hydroxide species. tandfonline.com These species act as coagulants and coalesce to form amorphous, gelatinous flocs with large surface areas, such as aluminum hydroxide (Al(OH)₃) or iron hydroxide (Fe(OH)₃). mdpi.com The formation of these flocs is a critical first step in entrapping and removing pollutants from the water. ljmu.ac.uk
Adsorption onto Flocs: Once formed, the metal hydroxide flocs are instrumental in removing dissolved dye molecules through adsorption. mdpi.com The large, porous surface of these flocs provides ample sites for the dye molecules to attach. The mechanism of adsorption can be driven by electrostatic attraction between the charged surface of the floc and the ionic groups of the dye molecule. For anionic dyes like this compound, the positively charged surface of the metal hydroxide flocs at acidic or near-neutral pH facilitates strong adsorption. The pollutant removal mechanism can also involve "bridge coagulation," where the metal hydroxide acts as a bridge, adhering to the contaminant. mdpi.com
Precipitation: Pollutant removal in electrocoagulation also occurs through precipitation. This can happen in two ways. First, the metal cations generated from the anode can directly react with the dye molecules, forming insoluble organometallic complexes that precipitate out of the solution. tandfonline.com Second, the dye molecules can become enmeshed within the growing metal hydroxide precipitates, a process known as "sweep coagulation". mdpi.com In this mechanism, the dye molecules are not just adsorbed to the surface but are physically trapped and removed as the flocs settle. Additionally, the hydrogen gas bubbles produced at the cathode can attach to the flocs, causing them to float to the surface (electroflotation), where they can be skimmed off. tandfonline.com
Generation of coagulants: Metal ions are produced by the electrolytic oxidation of the sacrificial anode. ljmu.ac.uk
Destabilization of pollutants: The generated coagulants neutralize the charges of the pollutant particles, leading to their destabilization. ljmu.ac.uk
Floc formation and aggregation: The destabilized particles aggregate to form larger flocs, which are then removed from the solution by sedimentation or flotation. ljmu.ac.uk
Other Advanced Oxidation Processes (AOPs) in this compound Treatment
Advanced Oxidation Processes (AOPs) are a class of water treatment methods characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). scielo.org.mx These radicals are powerful, non-selective oxidants capable of degrading complex and refractory organic pollutants like this compound into simpler, less harmful compounds, and ultimately, to CO₂, water, and inorganic ions. scielo.org.mxresearchgate.net
Fenton and Photo-Fenton Process Applications
The Fenton process is a homogeneous catalytic oxidation system that uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) salt to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes further •OH production, thereby increasing the degradation efficiency. scielo.org.mxsci-hub.st
While specific studies on this compound are limited, research on similar azo dyes such as Acid Yellow 17 (AY 17) and Acid Yellow G demonstrates the effectiveness of these processes. neptjournal.com The degradation mechanism involves the attack of hydroxyl radicals on the dye molecule, typically leading to the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and the subsequent oxidation of the resulting aromatic intermediates. researchgate.net
Key operational parameters that influence the efficiency of Fenton and photo-Fenton processes include pH, and the concentrations of the iron catalyst and hydrogen peroxide. neptjournal.com An acidic pH, typically around 3, is optimal for the Fenton reaction to prevent the precipitation of iron as ferric hydroxide and to maximize •OH generation. neptjournal.com
The following table summarizes findings from a study on the degradation of a related dye, Acid Yellow 17, using various AOPs.
| Process | Pollutant | Degradation (%) | Conditions |
| Photo-Fenton | Acid Yellow 17 | 94% | pH 3, UV-254nm |
| Photo-Fenton-like | Acid Yellow 17 | 93% | pH 3, UV-254nm |
| Fenton-like | Acid Yellow 17 | 83% | pH 3 |
Table based on data for Acid Yellow 17 degradation in model samples.
Ozonation Techniques for this compound Degradation
Ozonation is another AOP that utilizes ozone (O₃) as a strong oxidizing agent to break down organic pollutants. rsc.org Ozone can react with dye molecules directly through selective electrophilic attack or indirectly through the generation of hydroxyl radicals, which occurs when ozone decomposes in water, particularly at high pH. rsc.orgunesp.br The indirect pathway via hydroxyl radicals is generally faster and more effective for the complete mineralization of complex organic compounds. rsc.org
The application of ozonation for dye degradation has been shown to be effective for various acid and azo dyes. For instance, studies on Acid Yellow 36 and other food colorants have demonstrated high decolorization efficiencies. researchgate.nettci-thaijo.org Combining ozonation with other processes, such as UV irradiation (O₃/UV) or catalysts (catalytic ozonation), can significantly enhance the degradation rate by promoting the formation of hydroxyl radicals. rsc.orgunesp.br For example, the combination of photoelectrocatalysis with ozonation (O₃+PEC) resulted in 100% decolorization of Acid Yellow 1 after only 20 minutes of treatment. unesp.br
The effectiveness of ozonation is influenced by factors such as pH, initial dye concentration, and ozone dosage. Increasing the pH generally enhances the degradation rate due to the increased production of hydroxyl radicals. rsc.org
| Process | Pollutant | Decolorization (%) | Time (min) |
| Ozonation (O₃) | Acid Yellow 36 | 97.5% | 50 |
| Adsorption + Ozonation | Acid Yellow 36 | 98.7% | 20 |
Table based on data for Acid Yellow 36 decolorization. tci-thaijo.org
Biological Treatment Approaches (Bioremediation) for this compound
Bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to degrade or transform hazardous pollutants into less toxic substances. This approach is considered environmentally friendly and potentially cost-effective for treating dye-laden effluents.
Microbial Degradation Pathways of this compound and Related Dyes
The microbial degradation of azo dyes like this compound typically proceeds via a two-step process. The first and most critical step is the reductive cleavage of the azo bond (–N=N–). This is usually an anaerobic process carried out by microbial enzymes called azoreductases. This cleavage breaks the molecule into smaller, typically colorless, aromatic amines.
While the initial decolorization is achieved in this step, the resulting aromatic amines can sometimes be more toxic than the parent dye. Therefore, the second step, which involves the aerobic degradation of these aromatic amines, is crucial for complete detoxification. Under aerobic conditions, microorganisms use enzymes like mono- and dioxygenases to open the aromatic rings, leading to intermediates that can enter central metabolic pathways and be fully mineralized to carbon dioxide and water.
Identification and Characterization of Dye-Degrading Microbial Strains
The success of bioremediation hinges on the identification of robust microbial strains with a high capacity for dye degradation. The process of finding such strains involves isolating microorganisms from environments contaminated with dyes, such as textile industry wastewater and sludge, as these are likely to harbor adapted microbial communities. researchgate.net
The isolation procedure typically involves:
Enrichment Culture: Wastewater samples are cultured in a minimal salt medium containing the target dye (e.g., this compound) as the sole source of carbon and nitrogen. This selects for microorganisms that can utilize the dye for growth.
Isolation and Purification: Individual colonies showing a zone of decolorization on agar (B569324) plates are selected and repeatedly sub-cultured to obtain pure strains. plos.org
Characterization: The isolated strains are then identified using morphological and biochemical tests, as well as molecular techniques like 16S rRNA gene sequencing. nih.govjeeng.net Their degradation efficiency is quantified under various physiological conditions (pH, temperature, oxygen levels, dye concentration) to assess their potential for practical application.
While specific strains for the degradation of this compound are not extensively documented in the reviewed literature, studies have identified several bacterial genera capable of degrading other azo dyes.
| Bacterial Genus | Dye Type Degraded | Source of Isolation |
| Bacillus spp. | Azo dyes (Yellow, Green) | Dye Effluents |
| Staphylococcus spp. | Azo dyes (Yellow, Green) | Dye Effluents |
| Pseudomonas spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |
| Citrobacter spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |
| Serratia spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |
Table compiled from studies on the isolation of dye and hydrocarbon-degrading bacteria. researchgate.netjeeng.net
These findings suggest that species within these genera could be promising candidates for the bioremediation of wastewater containing this compound and other related dyes.
Enzymatic Biotransformation Mechanisms (e.g., Azo Reductase Activity, Peroxidase, Laccase)
The bioremediation of azo dyes, such as this compound, is fundamentally an enzymatic process. Microorganisms secrete a variety of enzymes that can decolorize and degrade these complex synthetic molecules. ijcmas.com The primary enzymes involved in the biotransformation of azo dyes are azoreductases, laccases, and peroxidases. ijcmas.comimrpress.com
Azo Reductase: This is a key enzyme group in the initial and most critical step of azo dye degradation. nih.gov Azo reductases catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. researchgate.net This reaction breaks the dye molecule into smaller, typically colorless, aromatic amines. nih.gov The process often occurs under anaerobic or anoxic conditions, as oxygen can compete with the azo dye for the reduced electron carriers (like NADH) required by the enzyme. imrpress.comnih.gov Both flavin-dependent and flavin-free azoreductases have been identified in various bacteria. researchgate.net
Laccase: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. ijcmas.commdpi.com Unlike azoreductases, laccases employ a non-specific free-radical mechanism. ijcmas.com They act on the phenolic groups of the dye molecule, which can lead to decolorization without producing potentially harmful aromatic amines that can result from reductive cleavage. ijcmas.commdpi.com The activity of laccases can be enhanced by the presence of small molecules known as mediators, which help oxidize substrates that the enzyme cannot act on directly. imrpress.com
Peroxidase: This class of enzymes, including lignin (B12514952) peroxidase and manganese peroxidase, also plays a significant role in the degradation of complex organic molecules like azo dyes. ijcmas.com Peroxidases use a peroxide, such as hydrogen peroxide, as an oxidizing agent to generate high-redox-potential radicals that can attack the dye structure. Lignin peroxidase, in particular, is effective in degrading a wide variety of recalcitrant compounds, including many azo dyes. ijcmas.com
Table 1: Key Enzymes in Azo Dye Biotransformation
| Enzyme | Class | Mechanism of Action | Typical Condition |
|---|---|---|---|
| Azo Reductase | Oxidoreductase | Reductive cleavage of the azo bond (-N=N-), forming aromatic amines. nih.govresearchgate.net | Anaerobic/Anoxic imrpress.comnih.gov |
| Laccase | Oxidoreductase | Non-specific free-radical oxidation of phenolic groups. ijcmas.commdpi.com | Aerobic mdpi.com |
| Peroxidase | Oxidoreductase | Oxidation of the dye structure using peroxides as oxidizing agents. ijcmas.com | Aerobic |
Factors Influencing Bioremediation Efficiency (pH, Temperature, Nutrient Availability)
The efficiency of microbial degradation of this compound is highly dependent on specific environmental and physical factors that affect microbial growth and enzymatic activity. nih.govagriscigroup.us Optimizing these parameters is crucial for achieving high degradation rates.
pH: The pH of the medium is a critical factor. agriscigroup.us Most microorganisms and their enzymes involved in dye degradation have an optimal pH range for maximum activity, typically between 6.0 and 8.5. agriscigroup.us Extreme pH values, whether highly acidic or alkaline, can denature enzymes and inhibit microbial growth, drastically reducing decolorization efficiency. For instance, studies on the bacterial consortium SPB92 for degrading Acid Orange showed optimal performance at a pH of 7.5, with very low activity in acidic or highly basic conditions.
Temperature: Temperature directly influences microbial metabolism and the rate of enzymatic reactions. nih.gov Each microorganism has a specific temperature range for growth and activity. For many bacteria capable of degrading azo dyes, the optimal temperature is in the mesophilic range, often between 30°C and 37°C. mdpi.com Temperatures outside this optimal range can lead to reduced metabolic rates or cell death, thereby hindering the bioremediation process. nih.gov
Nutrient Availability: Like all living organisms, microbes require essential nutrients for growth and to sustain their metabolic functions, including the production of dye-degrading enzymes. agriscigroup.us The primary nutrients required are carbon, nitrogen, and phosphorus. rsc.org The availability and ratio of these nutrients, particularly the carbon-to-nitrogen (C:N) and carbon-to-phosphorus (C:P) ratios, can be a limiting factor in bioremediation. In some cases, the dye itself may serve as a carbon source, but often the addition of a supplementary carbon source (co-substrate) is necessary to enhance microbial activity and degradation rates. Optimizing nutrient concentrations can significantly improve the efficiency of the bioremediation process. hu.edu.jo
Table 2: Optimal Conditions for Azo Dye Bioremediation from Various Studies
| Organism/Consortium | Azo Dye | Optimal pH | Optimal Temperature (°C) | Key Nutrient Findings | Reference |
|---|---|---|---|---|---|
| Bacterial Consortium SPB92 | Acid Orange | 7.5 | 32 ± 0.2 | Not specified | |
| Lysinibacillus fusiformis | Methyl Red | 7.0 | 30 ± 2 | Glucose as a carbon source enhanced degradation. | mdpi.com |
| Acinetobacter sp. SCYY-5 | Petroleum Hydrocarbons | 8.2 | 30.77 | Addition of citrate (B86180) and L-glutamic acid improved efficiency. | mdpi.com |
Microcosm and Field-Scale Bioremediation Studies for this compound Contamination
Evaluating the feasibility of bioremediation for a specific contaminant like this compound involves progressing from laboratory tests to more complex microcosm and field-scale studies. imrpress.com These studies are essential for understanding degradation potential and kinetics under conditions that more closely mimic the natural environment.
Microcosm Studies: Microcosm experiments serve as a crucial intermediate step between bench-scale lab tests and full-scale field applications. imrpress.com They typically involve using sediment and water samples from the contaminated site to create a controlled, miniature version of the ecosystem. imrpress.comresearchgate.net These studies allow researchers to assess the activity of indigenous microbial populations and determine the effectiveness of biostimulation (adding nutrients and electron acceptors) or bioaugmentation (adding specialized microorganisms). imrpress.com For example, a microcosm study on the degradation of Acid Orange by a bacterial consortium demonstrated a 96% reduction in Biological Oxygen Demand (BOD) and a 79% reduction in Chemical Oxygen Demand (COD) under optimized conditions, providing strong evidence of biodegradation. While specific microcosm data for this compound is not widely published, results from similar azo dyes indicate that these systems are invaluable for identifying the most effective treatment strategies and optimal environmental parameters before attempting field-scale remediation. researchgate.net
Field-Scale Bioremediation: Applying bioremediation at the field scale presents significant challenges. Unlike controlled laboratory and microcosm settings, field sites are characterized by physical and chemical heterogeneity, and it is difficult to evenly distribute amendments and maintain optimal conditions throughout a contaminated area like an aquifer. imrpress.com Research has focused on developing methods to overcome these limitations, but successful field-scale applications are less frequently reported than lab studies. mdpi.com While in-situ microcosm chambers can be deployed at field sites to get more accurate rate measurements, large-scale remediation of dye-contaminated groundwater or soil remains a complex undertaking. imrpress.com Currently, there is a lack of published, detailed field-scale bioremediation studies specifically targeting this compound contamination. However, the principles and techniques developed for other contaminants, such as petroleum hydrocarbons and chlorinated solvents, provide a framework for how such a remediation project might be designed and implemented. imrpress.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acid Yellow 17 |
| Acid Orange |
| Acid Blue 113 |
| Methyl Red |
| Hydrogen Peroxide |
| Carbon |
| Nitrogen |
| Phosphorus |
| Glucose |
| Citrate |
| L-glutamic acid |
Analytical Chemistry for Quantitative and Qualitative Assessment of Acid Yellow 65
Chromatographic Separation Techniques for Acid Yellow 65 and its Metabolites
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For a compound like this compound, which may exist alongside other dyes or break down into various metabolites, effective separation is the first critical step in its analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes like this compound. unl.pt Its versatility is enhanced by coupling it with various detectors that provide different levels of information.
Diode Array Detection (DAD) and Photodiode Array Detection (PDA): These detectors are powerful tools for dye analysis as they can acquire an entire UV-visible spectrum of the eluting compound simultaneously. This allows for the identification of a dye based on its characteristic absorption spectrum. unl.ptresearchgate.net For instance, the analysis of a collection of early synthetic dyes utilized HPLC-DAD to identify coloring matters by their UV-Vis absorbances. unl.pt The identification of colorants is typically achieved by comparing the retention times and the UV-Vis spectra of the detected peaks in a sample with those of reference standards. d-nb.info
UV-Visible (UV-Vis) Detection: A more common and less expensive option, the UV-Vis detector measures the absorbance of the eluting compound at one or a few specific wavelengths. sigmaaldrich.com To achieve maximum sensitivity and specificity, the detection wavelength is chosen to correspond with the maximum absorbance of the analyte, while ensuring it is above the UV cutoff of the mobile phase solvents to minimize noise and baseline instability. sigmaaldrich.com
Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS): When coupled with HPLC, ESI-MS/MS provides highly specific and sensitive detection, enabling not only the identification of this compound but also the structural elucidation of its metabolites. nih.govresearchgate.net ESI is a soft ionization technique that allows the dye molecule to be ionized with minimal fragmentation, preserving the molecular ion for mass analysis. nih.gov The subsequent MS/MS analysis involves fragmenting the selected molecular ion to produce a characteristic fragmentation pattern, which acts as a "fingerprint" for the compound and its metabolites. nih.govumb.edu For example, in the analysis of other azo dyes, negative ESI-MS/MS spectra have been used to identify the losses of specific chemical groups like SO2 and SO3. unl.pt This capability is crucial for studying the degradation pathways of this compound.
The combination of HPLC with these detection modes offers a robust platform for both the qualitative and quantitative analysis of this compound and its related compounds in various samples. unl.ptresearchgate.net
Table 1: HPLC Detection Modes for this compound Analysis
| Detection Mode | Principle | Information Provided | Applications for this compound |
| Diode Array Detection (DAD) / Photodiode Array Detection (PDA) | Measures absorbance over a range of wavelengths simultaneously. unl.ptpan.olsztyn.pl | Provides UV-Visible spectrum for peak identification and purity assessment. pan.olsztyn.pl | Identification of this compound in mixtures; confirmation of chromophore integrity. |
| UV-Visible (UV-Vis) Detection | Measures absorbance at a specific wavelength. sigmaaldrich.com | Quantitative analysis based on Beer-Lambert law. sci-hub.se | Routine quantification of this compound in known samples. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) | Generates ions from the analyte and separates them based on their mass-to-charge ratio, with subsequent fragmentation. nih.govresearchgate.net | Provides molecular weight and structural information for identification and confirmation. nih.govumb.edu | Identification of this compound and its metabolites; structural elucidation of unknown degradation products. umb.edu |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. austinpublishinggroup.com This improvement is primarily achieved by using columns packed with sub-two-micron particles. ijsrtjournal.comresearchgate.net The smaller particle size leads to higher separation efficiency, allowing for faster analyses without compromising resolution. ijsrtjournal.com
UPLC systems are designed to operate at much higher pressures than HPLC systems, which is necessary to pump the mobile phase through the densely packed, small-particle columns. rroij.com The benefits of UPLC for the analysis of compounds like this compound include:
Faster Analysis Times: The increased efficiency allows for shorter run times, increasing sample throughput. austinpublishinggroup.com
Improved Resolution: UPLC can separate complex mixtures more effectively, which is advantageous when analyzing this compound in the presence of isomers or impurities. researchgate.net
Enhanced Sensitivity: The sharper and narrower peaks produced by UPLC result in higher signal-to-noise ratios, leading to lower detection limits. austinpublishinggroup.com
Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. ijsrtjournal.com
The application of UPLC coupled with detectors like PDA and mass spectrometry has been shown to be effective for the analysis of a wide range of color additives. fda.gov For instance, a generic UPLC method with a rapid 17-minute run time has been developed for the separation of numerous synthetic and natural dyes. fda.gov Furthermore, UPLC-ESI-MS/MS platforms have been successfully used for the high-throughput analysis of various metabolites, demonstrating the technique's power for complex biological and environmental samples. nih.gov
Ion-pair chromatography (IPC) is a variation of reversed-phase HPLC that is particularly useful for separating ionic or highly polar compounds like this compound, which contains sulfonic acid groups. technologynetworks.com In standard reversed-phase chromatography, such compounds may have poor retention and exhibit tailing peaks. d-nb.info
IPC addresses this by adding an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is typically a large, ionic molecule with a charge opposite to that of the analyte. For the anionic this compound, a cationic ion-pairing reagent such as a tetraalkylammonium salt would be used. The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated on a non-polar stationary phase like C18. technologynetworks.com
Key factors influencing separation in IPC include the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the concentration of the organic modifier. shimadzu.com The choice of the ion-pairing reagent is critical; for instance, alkyl sulfonates are effective for controlling the retention of basic compounds over a wide range. shimadzu.com For the analysis of sulfonated azo dyes and their degradation products, IPC coupled with mass spectrometry has proven to be a valuable technique, allowing for the separation and identification of these challenging analytes. researchgate.net This approach is highly suitable for enhancing the chromatographic separation of this compound and its potentially ionic metabolites. acs.orglabrulez.com
Ultra-Performance Liquid Chromatography (UPLC)
Spectroscopic Identification and Quantification of this compound
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It provides valuable information about the chemical structure and concentration of substances.
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of colored compounds like this compound. shimadzu-webapp.eu This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se
To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for a yellow dye like this compound would fall within the yellow region of the visible spectrum (approximately 570–585 nm). msu.edu The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. proakademia.euresearchgate.net
Beyond quantification, UV-Visible spectrophotometry is also a valuable tool for assessing the integrity of the chromophore of this compound. The chromophore is the part of the molecule responsible for its color. msu.edu Any degradation or chemical modification of the chromophore will result in a change in the UV-Visible absorption spectrum, such as a shift in the λmax or a decrease in absorbance. This makes it a useful technique for monitoring the stability of the dye under various conditions. unl.ptshimadzu-webapp.eu
Table 2: Application of UV-Visible Spectrophotometry for this compound
| Parameter | Method | Significance |
| Concentration Determination | Measurement of absorbance at λmax and use of a calibration curve. proakademia.eu | Allows for the precise quantification of this compound in solutions. |
| Chromophore Integrity | Analysis of the shape and position (λmax) of the absorption spectrum. unl.pt | Detects degradation or changes to the color-producing part of the molecule. |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation at these characteristic frequencies, resulting in a spectrum that acts as a molecular "fingerprint". wwjmrd.com
For this compound, an FTIR spectrum would reveal the presence of key functional groups, providing confirmation of its chemical structure. Characteristic absorption bands would be expected for:
Azo group (-N=N-): This group is central to the chromophore of azo dyes.
Sulfonic acid group (-SO3H): This group confers water solubility to the dye.
Aromatic rings (C=C stretching): These are fundamental components of the dye's structure. researchgate.net
Amine groups (-NH2) and Hydroxyl groups (-OH): These may also be present depending on the specific structure of this compound. wwjmrd.com
FTIR analysis is typically performed on solid samples, often prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. mdpi.comamericanpharmaceuticalreview.com The technique is non-destructive and requires minimal sample preparation, making it a valuable tool for the qualitative analysis and structural confirmation of this compound. americanpharmaceuticalreview.com The presence and position of these characteristic peaks can confirm the identity of the compound and can also be used to monitor chemical changes, such as those occurring during degradation processes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including dyes like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.
For the structural confirmation of this compound, both ¹H and ¹³C NMR spectra are essential. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov
The table below illustrates the expected chemical shift ranges for the different types of carbon atoms present in a molecule like this compound, based on typical values for similar functional groups. libretexts.orgchemguide.co.ukucl.ac.uk
Table 1: Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carbons in aromatic rings | 125 - 150 |
| C-O (Phenolic) | 150 - 160 |
| C-N (Azo group adjacent) | ~150 |
| C-S (Sulfonate group adjacent) | ~140-150 |
| C=O (in impurities like acids/esters) | 160 - 185 |
This interactive table provides a general guide to the expected chemical shift regions for the carbon atoms in this compound.
Advanced Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex samples. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for identifying not only the parent dye but also its related impurities, volatile components, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.gov While this compound itself is a non-volatile salt, GC-MS is crucial for identifying volatile impurities from its synthesis or volatile products formed during its degradation. cac-accr.ca
The degradation of azo dyes can lead to the formation of various smaller, more volatile compounds, such as aromatic amines, phenols, and other substituted aromatic compounds. cac-accr.cajwent.netjwent.net For analysis, a sample containing the dye would first undergo a degradation process (e.g., chemical, thermal, or biological). The resulting mixture is then extracted with a suitable organic solvent. This extract is injected into the GC-MS system.
In the gas chromatograph, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for its identification by comparison to spectral libraries.
For example, studies on the degradation of other dyes have used GC-MS to identify products like 2-aminobenzoic acid, isatin, and various phenols. cac-accr.ca The GC-MS analysis of degraded this compound could potentially identify compounds such as aniline-2-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid, which are the precursor amines used in its synthesis, or other related volatile breakdown products. Derivatization is often required to make polar degradation products, like those with -OH or -NH2 groups, more volatile for GC analysis. nih.govcac-accr.ca
Table 2: Potential Volatile Degradation Products of this compound Amenable to GC-MS Analysis
| Potential Compound | Chemical Class | Reason for Analysis |
| Aniline | Aromatic Amine | Potential impurity or degradation product |
| Phenol (B47542) | Phenol | Potential degradation product |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | Potential impurity from raw materials |
| Substituted benzenes | Aromatic Hydrocarbon | Potential side-products from synthesis |
This interactive table lists examples of volatile compounds that could be identified by GC-MS in a sample of this compound, either as impurities or as products of its breakdown.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. nih.govlcms.cz This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification and quantification abilities of tandem mass spectrometry.
In an LC-MS/MS analysis, the sample is first injected into an HPLC system. A reversed-phase HPLC column is typically used, where this compound and other components are separated based on their polarity. epa.gov A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all compounds in the mixture. epa.gov
After separation by LC, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for sulfonated azo dyes, as it is effective at generating ions from polar, non-volatile molecules in solution. epa.gov The mass spectrometer can be operated in either positive or negative ion mode; for sulfonated dyes like this compound, negative ion mode is typically preferred as it readily forms [M-Na]⁻ or [M-2Na+H]⁻ ions.
The "MS/MS" part of the technique involves multiple stages of mass analysis. In the first stage (MS1), a specific ion corresponding to the compound of interest (the precursor ion) is selected. This ion is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for the detection and quantification of the target analyte even at very low levels in a complex matrix, with minimal interference from other components. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Azo Dye Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm) | Separates compounds based on polarity. lcms.cz |
| Mobile Phase | Water/Acetonitrile with formic acid or ammonium (B1175870) acetate | Elutes compounds from the column. lcms.czthermofisher.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates ions from the polar dye molecule. epa.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
| Precursor Ion | [M-H]⁻ or [M-Na]⁻ | The specific molecular ion of the analyte to be fragmented. |
| Product Ions | Specific fragments of the precursor ion | Used for confirmation and quantification. nih.gov |
This interactive table outlines typical parameters used in an LC-MS/MS method for the analysis of azo dyes like this compound.
Method Validation and Performance Metrics in this compound Analysis (e.g., Recovery, Sensitivity, Detection Limits)
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. europa.eu For the quantitative analysis of this compound, key performance metrics must be established, including recovery, sensitivity, and detection limits, as outlined by guidelines from bodies like the International Conference on Harmonisation (ICH). rjptonline.org
Recovery: Recovery studies are performed to assess the accuracy of an analytical method. fao.org This is determined by analyzing a blank sample matrix (e.g., a textile extract known to be free of the dye) that has been "spiked" with a known amount of this compound standard. fao.organtisel.gr The sample is then processed through the entire analytical procedure (e.g., extraction, cleanup, and LC-MS/MS analysis). The amount of dye measured in the spiked sample is compared to the known amount added, and the result is expressed as a percentage. Acceptable recovery rates are typically within a range of 80-120%, demonstrating that the method can accurately extract and measure the analyte from the sample matrix. antisel.grmdpi.com
Sensitivity: The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. fao.org In the context of a calibration curve (a plot of instrument response versus analyte concentration), sensitivity is represented by the slope of the curve. fao.org A steeper slope indicates higher sensitivity, meaning a small change in concentration produces a large change in the analytical signal.
Detection Limits:
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. fao.orgnumberanalytics.com It is often estimated as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. numberanalytics.com
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. europa.eu The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10:1, or it can be calculated from the standard deviation of the response and the slope of the calibration curve. europa.eu For methods analyzing restricted substances in products, the LOQ must be low enough to comply with regulatory limits. thermofisher.com
These parameters are established by analyzing a series of calibration standards and spiked samples at various concentrations. The validation process ensures that the analytical method is reliable, accurate, and robust for the routine analysis of this compound. europa.eueurl-pesticides.eu
Table 4: Key Method Validation Parameters and Their Significance
| Performance Metric | Definition | How It's Determined | Typical Acceptance Criteria |
| Accuracy (Recovery) | Closeness of the measured value to the true value. europa.eu | Analysis of spiked matrix samples at different concentrations. antisel.gr | 80 - 120% |
| Precision | Closeness of agreement between repeated measurements. europa.eu | Multiple analyses of the same homogeneous sample (repeatability and intermediate precision). | Relative Standard Deviation (RSD) < 15-20% |
| Linearity | Ability to produce results proportional to the analyte concentration over a given range. europa.eu | Analysis of a series of calibration standards; assessed by the correlation coefficient (r²). | r² ≥ 0.99 mdpi.com |
| Limit of Detection (LOD) | Lowest concentration that can be detected. fao.org | Signal-to-Noise ratio of 3:1 or based on standard deviation of the blank. numberanalytics.com | Method dependent; must be fit for purpose. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. europa.eu | Signal-to-Noise ratio of 10:1 or based on standard deviation and slope. europa.eu | Must be below any regulatory action limits. |
This interactive table summarizes the essential validation parameters for an analytical method designed to quantify this compound.
Theoretical and Computational Investigations of Acid Yellow 65
Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory) of Acid Yellow 65
Molecular modeling is fundamental to predicting the three-dimensional structure and electronic properties of a molecule, which in turn govern its chemical behavior and color. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations due to its balance of accuracy and computational cost. rsc.orgdergipark.org.tr
For this compound, DFT calculations would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This involves determining the most favorable bond lengths, bond angles, and dihedral angles. From this optimized structure, a variety of electronic properties can be calculated. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(2d,2p), which has been shown to be effective for azo-imine dyes. dergipark.org.trresearchgate.net
Key electronic properties derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and spectral properties. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and a shift in light absorption to longer wavelengths (a bathochromic shift), which influences the dye's color. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These sites indicate likely areas for electrophilic and nucleophilic attack, respectively, providing clues about intermolecular interactions. rsc.orgmdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions within the molecule, bond strengths, and the nature of bonding (e.g., ionic vs. covalent character). rsc.org
Time-dependent DFT (TD-DFT) is an extension used to calculate the electronic absorption spectra (UV-Vis spectra). ekb.eg By simulating the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax), which determines the dye's perceived color. For many azo dyes, the primary absorption peak in the visible spectrum is due to a π→π* transition. dergipark.org.tr
Table 1: Representative DFT-Calculated Properties for a Monoazo Dye Structurally Similar to this compound
| Parameter | Representative Value | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating capability; higher values suggest greater ease of oxidation. |
| ELUMO | -2.5 eV | Indicates electron-accepting capability; lower values suggest greater ease of reduction. |
| Energy Gap (ΔE) | 4.0 eV | Correlates with chemical reactivity and the energy required for electronic excitation (color). |
| Dipole Moment | 8.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Predicted λmax (TD-DFT) | 420 nm | Determines the color of the dye; for this value, the dye would absorb violet light and appear yellow. |
Note: The values in this table are illustrative for a typical sulfonated monoazo dye and are not the result of a specific calculation on this compound. Actual values would require a dedicated computational study.
Reaction Mechanism Predictions and Pathway Analysis for this compound Synthesis and Degradation
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states, which helps in optimizing reaction conditions.
Synthesis Pathway Analysis
The manufacturing of this compound involves a three-step process: diazotization, azo coupling, and esterification. worlddyevariety.com
Diazotization: The process begins with the conversion of the primary aromatic amine, 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, into a diazonium salt using nitrous acid. Computational models can investigate this reaction by mapping the potential energy surface to determine the activation energies for each step of the mechanism, confirming the role of intermediates.
Azo Coupling: The resulting diazonium salt acts as an electrophile and attacks the electron-rich coupling component, o-cresol. This is an electrophilic aromatic substitution reaction. Theoretical studies can model the approach of the diazonium ion to the o-cresol, predicting the regioselectivity (i.e., why coupling occurs at a specific position on the cresol (B1669610) ring) by calculating the activation barriers for different potential attack sites.
Esterification: Finally, the hydroxyl group of the coupled product is esterified using benzenesulfonyl chloride. Computational analysis can model this nucleophilic acyl substitution, determining the structure of the tetrahedral intermediate and the energy barrier for the departure of the chloride leaving group.
Degradation Pathway Analysis
Azo dyes are known for their environmental persistence, but they can be degraded under specific conditions. cdnsciencepub.commdpi.com The primary point of metabolic or chemical attack is often the azo bond (-N=N-).
Reductive Degradation: Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms or chemical reductants to form two separate aromatic amines. wur.nl Computational models can simulate this process by calculating the electron affinity of the azo group and modeling its interaction with reducing agents.
Oxidative Degradation: Advanced Oxidation Processes (AOPs) use highly reactive species like hydroxyl radicals (•OH) to break down dyes. nih.gov Computational frameworks can be used to predict the most likely sites of radical attack on the this compound molecule. rsc.org By calculating local reactivity descriptors (like Fukui functions) or mapping the MEP, researchers can identify atoms susceptible to attack. The azo linkage, as well as the aromatic rings, are potential targets. Subsequent calculations can then map the entire degradation pathway, from initial radical addition to ring-opening and eventual mineralization into smaller molecules like CO₂ and H₂O. nih.gov These studies can help predict the formation of potentially toxic intermediates. nih.gov
Computational Simulation of Environmental Fate and Interactions of this compound
The environmental fate of a chemical is determined by its transport and transformation in soil, water, and air. This compound contains two sulfonate groups (-SO₃⁻), which are expected to make it highly water-soluble and mobile in aquatic systems. researchgate.net These groups also make the dye anionic, influencing its interaction with charged surfaces.
Computational simulations, particularly Molecular Dynamics (MD), can model the behavior of this compound in an environmental context at the atomic level.
Interaction with Water (Solvation): MD simulations can model a single this compound molecule surrounded by thousands of water molecules. These simulations reveal how water organizes around the dye, particularly around the polar sulfonate and nitro groups and the nonpolar aromatic rings. This provides insights into its solubility and the hydration sphere that influences its reactivity.
Adsorption on Environmental Surfaces: The tendency of this compound to adsorb to soil particles, clays, or organic matter can be simulated. For example, a model system could consist of an this compound molecule, a large volume of water, and a surface representing a clay mineral (like montmorillonite). By running an MD simulation, researchers can observe whether the dye adsorbs to the surface, identify the primary interaction sites (e.g., electrostatic attraction between the anionic sulfonate groups and positive sites on the clay), and calculate the binding energy.
Membrane Permeability: To assess bioaccumulation potential, simulations can model the interaction of this compound with a lipid bilayer, which serves as a model for a cell membrane. These simulations can calculate the free energy profile for the dye crossing the membrane, indicating how easily it might pass into an organism. Given its charge and size, it is generally expected that this compound would have very low permeability.
These simulations provide a microscopic view that complements macroscopic experimental observations of a dye's persistence and mobility. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) Studies Related to this compound Performance and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computational properties (descriptors) with its activity or a specific property (e.g., toxicity, color fastness, biodegradability). dergipark.org.trfrontiersin.org While no specific QSAR studies focused solely on this compound were identified, the principles can be applied based on literature for other azo dyes. nih.gov
For this compound, QSAR models could be developed to predict key performance and environmental metrics. This involves calculating a range of molecular descriptors and correlating them with experimental data.
Key Molecular Descriptors for this compound:
Topological Descriptors: These relate to the 2D structure, such as molecular weight, number of aromatic rings, and connectivity indices.
Geometric Descriptors: These are derived from the 3D structure, including molecular surface area and volume. frontiersin.org
Electronic Descriptors: These are calculated using quantum chemistry, such as HOMO/LUMO energies, the energy gap (ΔE), dipole moment, and atomic charges.
Table 2: Potential QSAR Correlations for this compound Properties
| Property | Relevant Descriptors | Likely Relationship and Rationale |
| Dyeing Performance (e.g., Affinity for Wool/Nylon) | Molecular Surface Area, Polarity, Number of Sulfonate Groups | Increased surface area and optimized polarity can enhance van der Waals interactions with fibers. Sulfonate groups provide sites for ionic bonding with protonated amine groups in wool and nylon fibers. |
| Light Fastness | HOMO-LUMO Energy Gap (ΔE), Bond Dissociation Energies | A larger energy gap suggests greater stability against photochemical degradation. Weaker bonds identified computationally would be more susceptible to cleavage by UV light. |
| Biodegradability | Molecular Weight, Number of Sulfonate and Nitro Groups | Higher molecular weight and the presence of electron-withdrawing groups like sulfonate and nitro generally decrease the rate of biodegradation. wur.nl |
| Aquatic Toxicity (Ecotoxicity) | Log P (Octanol-Water Partition Coefficient), Electronic Descriptors | While the high water solubility of this compound suggests a low Log P and thus low bioaccumulation, QSAR models have linked certain electronic properties of azo dye metabolites (aromatic amines) to their toxicity. cdnsciencepub.comdergipark.org.tr |
By building QSAR models from a large dataset of azo dyes, the performance and environmental impact of a new or existing dye like this compound could be predicted without extensive experimental testing, aligning with modern goals of sustainable chemical design. nih.gov
Table of Compound Names
| Name Mentioned in Article | Chemical Name or Description |
| This compound | 2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
| 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid | Starting material for this compound synthesis |
| o-Cresol | 2-Methylphenol, a coupling component for this compound synthesis |
| Benzenesulfonyl chloride | Reagent used for esterification in this compound synthesis |
| Nitrous acid | Reagent for diazotization |
| Montmorillonite | A type of clay mineral used as an example environmental surface |
Q & A
Q. How can researchers address gaps in environmental fate data for this compound?
- Methodological Answer : Conduct OECD-compliant biodegradation tests (e.g., OECD 301F) under varied redox conditions. Use LC-HRMS to track transformation products in simulated ecosystems. Compare results with predictive models (e.g., EPI Suite) to identify data inconsistencies. Publish negative results (e.g., lack of mineralization) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
